2-{[(3-Aminophenyl)carbamoyl]amino}acetamide
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Overview
Description
“2-{[(3-Aminophenyl)carbamoyl]amino}acetamide” is a chemical compound with the molecular weight of 208.22 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-{[(3-Aminophenyl)carbamoyl]amino}acetamide” were not found, similar compounds such as aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis . These derivatives have found applications in the pharmaceutical industry and dyes and pigment industry .Molecular Structure Analysis
The molecular formula of “2-{[(3-Aminophenyl)carbamoyl]amino}acetamide” is C9H12N4O2 . The InChI code is 1S/C9H12N4O2/c10-6-2-1-3-7(4-6)13-9(15)12-5-8(11)14/h1-4H,5,10H2,(H2,11,14)(H2,12,13,15) .Physical And Chemical Properties Analysis
“2-{[(3-Aminophenyl)carbamoyl]amino}acetamide” is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
- Recent investigations have highlighted the antioxidant potential of related compounds. For instance, (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide exhibited significant activity in antioxidant screening .
- Carbamoylases, including those that act on N-carbamoyl-α-amino acids, are studied for their ability to produce optically pure amino acids from cost-effective precursors. These enzymes find applications in industrial processes .
Antioxidant Properties
Biotechnological Applications
Mechanism of Action
Mode of Action
As an amide, it may undergo reactions such as nucleophilic substitution or oxidation . The compound could potentially form bonds with its target, altering its function and leading to downstream effects.
Biochemical Pathways
Amides are known to participate in a variety of biochemical reactions . They can act as substrates in enzymatic reactions, potentially affecting multiple pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-{[(3-Aminophenyl)carbamoyl]amino}acetamide . These factors can affect the compound’s structure, reactivity, and interactions with its targets.
properties
IUPAC Name |
2-[(3-aminophenyl)carbamoylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-6-2-1-3-7(4-6)13-9(15)12-5-8(11)14/h1-4H,5,10H2,(H2,11,14)(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZZCTAMHATLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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